2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one
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Overview
Description
2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways and enzymes in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various in vitro and in vivo studies. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one in lab experiments is its wide range of biological activities. This compound can be used to study various diseases and conditions, such as inflammation, cancer, and diabetes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to carefully optimize the dosage and concentration of this compound in lab experiments.
Future Directions
There are several future directions for research on 2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one. One direction is to further elucidate the mechanism of action of this compound. This will help to identify new therapeutic targets and improve the efficacy of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to optimize the dosage and concentration of this compound for therapeutic applications. Finally, it is important to study the potential toxicity and side effects of this compound in vivo to ensure its safety for human use.
Synthesis Methods
The synthesis of 2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiophenol with allyl bromide to form 2-allylthioaniline. This intermediate is then reacted with 2-methoxy-1-naphthaldehyde to produce the final product. The reaction conditions and yields of this synthesis method have been optimized in various studies.
Scientific Research Applications
2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic activities in various in vitro and in vivo studies. This compound has also been studied for its potential as a drug delivery system for various drugs.
properties
IUPAC Name |
(4Z)-4-[(2-methoxynaphthalen-1-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S2/c1-3-10-22-18-19-15(17(20)23-18)11-14-13-7-5-4-6-12(13)8-9-16(14)21-2/h3-9,11H,1,10H2,2H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJJTWDWTBGCPZ-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)SC(=N3)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)SC(=N3)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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